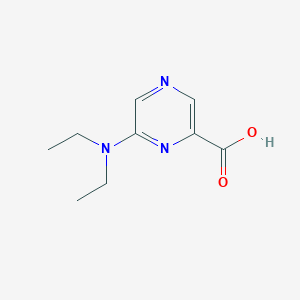
N-(4-Metoxifenil)propionamida
Descripción general
Descripción
N-(4-Methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Methoxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methoxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
He realizado una búsqueda y he encontrado algo de información sobre las aplicaciones de investigación científica de la N-(4-Metoxifenil)propionamida. Sin embargo, debido a la especificidad de su solicitud, los detalles no son tan completos como podría necesitar. A continuación, se presenta un análisis sintetizado basado en los datos disponibles:
Actividad Antibacteriana
Un estudio ha sintetizado derivados de la This compound y los ha evaluado para determinar su posible actividad antibacteriana contra cepas conocidas de bacterias .
Estudios de Polimerización
Se han realizado investigaciones sobre la polimerización catiónica de compuestos relacionados, lo que podría sugerir posibles aplicaciones en la síntesis de polímeros y la ciencia de los materiales .
Aplicaciones Funcionales Avanzadas
Se ha investigado la incorporación con nanomateriales como el grafeno y las nanopartículas de plata para aplicaciones avanzadas, lo que puede extenderse a la This compound .
Mecanismo De Acción
C10H13NO2C_{10}H_{13}NO_{2}C10H13NO2
. This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.Target of Action
The primary target of N-(4-Methoxyphenyl)propionamide is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) . EGFR TK is a key player in the regulation of cell growth and differentiation .
Mode of Action
N-(4-Methoxyphenyl)propionamide interacts with the mutant Ser797 residue of EGFR TK . This interaction likely alters the function of EGFR TK, leading to changes in the cellular processes it regulates .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related tocell growth and differentiation .
Result of Action
Given its target, it is likely that it impacts cell growth and differentiation .
Análisis Bioquímico
Biochemical Properties
N-(4-Methoxyphenyl)propanamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the metabolism of amides. The compound is known to be a substrate for amidases, which catalyze the hydrolysis of amide bonds. This interaction is crucial for the breakdown and utilization of N-(4-Methoxyphenyl)propanamide in biological systems .
Cellular Effects
N-(4-Methoxyphenyl)propanamide has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the expression of genes involved in the metabolic pathways of amides. Additionally, it can alter cellular metabolism by influencing the activity of enzymes that participate in the breakdown and synthesis of amides .
Molecular Mechanism
The molecular mechanism of N-(4-Methoxyphenyl)propanamide involves its binding interactions with biomolecules. The compound binds to the active sites of amidases, leading to the hydrolysis of the amide bond. This binding interaction is essential for the compound’s enzymatic breakdown. Furthermore, N-(4-Methoxyphenyl)propanamide can inhibit or activate specific enzymes, thereby modulating their activity and influencing various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-Methoxyphenyl)propanamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-(4-Methoxyphenyl)propanamide is relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of N-(4-Methoxyphenyl)propanamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At high doses, N-(4-Methoxyphenyl)propanamide can cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective dosage range for experimental applications .
Metabolic Pathways
N-(4-Methoxyphenyl)propanamide is involved in several metabolic pathways. It interacts with enzymes such as amidases and esterases, which catalyze the hydrolysis of amide and ester bonds, respectively. These interactions are essential for the compound’s metabolism and utilization in biological systems. Additionally, N-(4-Methoxyphenyl)propanamide can affect metabolic flux and metabolite levels by modulating the activity of these enzymes .
Transport and Distribution
The transport and distribution of N-(4-Methoxyphenyl)propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, N-(4-Methoxyphenyl)propanamide can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
N-(4-Methoxyphenyl)propanamide exhibits specific subcellular localization patterns. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for its activity and function within the cell. For instance, N-(4-Methoxyphenyl)propanamide may localize to the cytoplasm or nucleus, where it can interact with enzymes and other biomolecules to exert its biochemical effects .
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-10(12)11-8-4-6-9(13-2)7-5-8/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOOIQJTIVEDES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334317 | |
| Record name | p-Methoxypropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2760-31-8 | |
| Record name | p-Methoxypropionanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features of N-(4-Methoxyphenyl)propanamide are highlighted in the research?
A1: The research focuses on the conformation of N-(4-Methoxyphenyl)propanamide and its implications for electron resonance. The study found a C(=O)—N(H)—Car—Car torsion angle of −33.70 (18)°, indicating that the molecule does not adopt a planar conformation. This non-planar arrangement disrupts resonance across the amide bond and the aromatic ring. [] This structural information is crucial for understanding the molecule's interactions with other systems, like quantum dots, as explored in the second paper.
Q2: How does N-(4-Methoxyphenyl)propanamide interact with CdSe quantum dots and what are the implications of this interaction?
A2: N-(4-Methoxyphenyl)propanamide acts as a "hole acceptor" when interacting with both CdSe quantum dots (QDs) and CdSe/ZnS core-shell quantum dots (CSQDs). [] This means that upon excitation of the quantum dot by light, an electron is promoted to a higher energy level, leaving behind a "hole." N-(4-Methoxyphenyl)propanamide facilitates the transfer of this hole away from the quantum dot. This process, known as hole extraction, is particularly interesting because the research observed both "hot" and "thermalized" hole transfer. Hot hole transfer occurs from a higher energy level before the excited state in the QD has time to relax, while thermalized hole transfer occurs after relaxation to the lowest energy excited state. Understanding these charge transfer dynamics is important for developing efficient photovoltaic and optoelectronic devices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


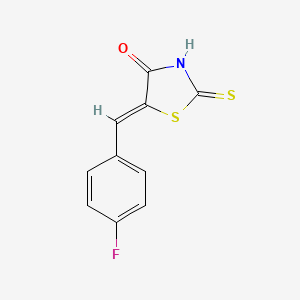

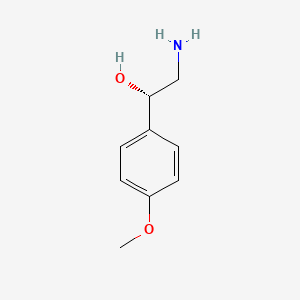
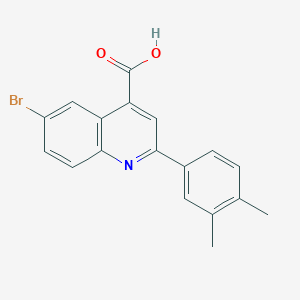
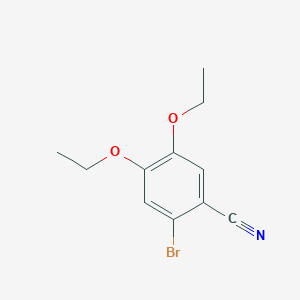
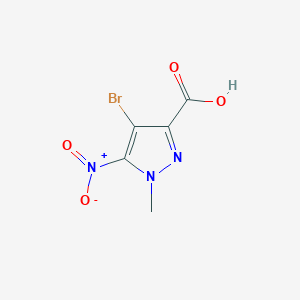
![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)
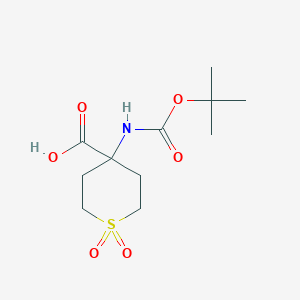
![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)
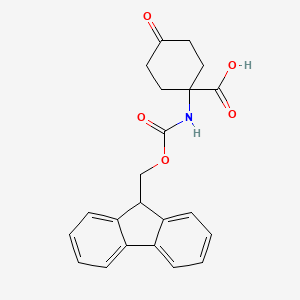
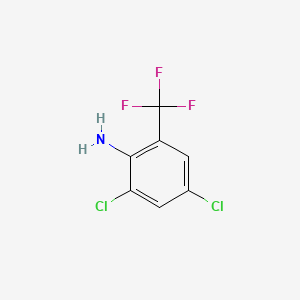

![1-Azabicyclo[2.2.2]octan-3-ol, 3-acetate, (3R)-](/img/structure/B1332023.png)
